molecular formula C11H6F6O2 B13730900 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid

Cat. No.: B13730900
M. Wt: 284.15 g/mol
InChI Key: UVFXHIILLZWUNX-VMPITWQZSA-N
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Description

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid (C₁₂H₈F₆O₂, molecular weight 298.16 g/mol) is a fluorinated crotonic acid derivative characterized by two trifluoromethyl groups: one at the β-position of the crotonic acid backbone and another at the para position of the attached phenyl ring. Its (E)-stereochemistry ensures distinct spatial and electronic properties, making it valuable in materials science and organic synthesis. The compound’s strong electron-withdrawing trifluoromethyl groups enhance thermal stability and reactivity in cross-coupling reactions, as noted in studies on chiral liquid crystal materials .

Properties

Molecular Formula

C11H6F6O2

Molecular Weight

284.15 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+

InChI Key

UVFXHIILLZWUNX-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4,4,4-Trifluorocrotonaldehyde as a Key Intermediate

  • Starting Material: Ethyl 4,4,4-trifluorocrotonate.
  • Reduction: Reaction with lithium aluminum hydride (LiAlH4) and aluminum trichloride (AlCl3) in anhydrous ether at 0°C to yield the corresponding alcohol intermediate.
  • Oxidation: Treatment of the alcohol with manganese dioxide (MnO2) in mesitylene at 50°C for 24 hours to afford 4,4,4-trifluorocrotonaldehyde in approximately 47% yield.
  • Purification: Distillation under atmospheric pressure to isolate the aldehyde in high purity.

This aldehyde serves as a versatile precursor for further functionalization, including the formation of the crotonic acid framework.

Alternative Synthetic Routes and Catalytic Methods

Organocatalytic and Boronic Acid Catalysts

  • α,β-Unsaturated carboxylic acids similar to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid have been synthesized using boronic acid catalysts facilitating Michael addition reactions.
  • These catalysts enable selective formation of multifunctionalized products, which could be adapted for the preparation of the target compound by selecting appropriate thiol or aryl nucleophiles.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield (%) Notes
1 Reduction of Ethyl 4,4,4-trifluorocrotonate LiAlH4, AlCl3, anhydrous ether, 0°C, 2 hours ~61 Produces alcohol intermediate
2 Oxidation of alcohol intermediate MnO2, mesitylene, 50°C, 24 hours ~47 Yields 4,4,4-trifluorocrotonaldehyde
3 Electrophilic substitution with arene Superacid catalysis (e.g., triflic acid) Variable Introduces 4-(trifluoromethyl)phenyl group
4 Organocatalytic Michael addition Boronic acid catalysts, activated molecular sieves Variable Enables selective β-functionalization

Research Findings and Considerations

  • The superacid-catalyzed electrophilic substitution is a powerful method for directly functionalizing trifluoromethylated crotonic acids with aromatic groups, providing access to β-aryl substituted products with trifluoromethyl substituents.
  • The preparation of 4,4,4-trifluorocrotonaldehyde as a key intermediate is well-established, involving reduction and oxidation steps with moderate to good yields.
  • Organocatalytic approaches offer enantioselective and mild conditions for functionalizing α,β-unsaturated carboxylic acids, which could be adapted for this compound's synthesis.
  • Industrial and biotechnological methods indicate the compound's relevance and availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Development

Benzenesulfonamide derivatives are known for their diverse pharmacological activities. Research indicates that compounds related to this structure exhibit antitumor, antibacterial, anti-inflammatory, and antioxidant properties . Specifically, the compound has been investigated for its potential in drug development due to its ability to interact with biological receptors and enzymes.

Case Study: Binding Affinity Measurement

A study utilized X-ray fluorescence (XRF) spectrometry to measure binding selectivities of benzenesulfonamide derivatives to various receptors. This method allows for estimating the therapeutic index of the compound and assessing its efficacy in drug formulations .

Analytical Chemistry

Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- can be effectively analyzed using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column has been employed for the separation of this compound under reverse-phase conditions.

Methodology:

  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (for mass-spectrometry applications, phosphoric acid is replaced with formic acid).
  • Column Type : Newcrom R1 reverse-phase column.

This method is scalable and suitable for isolating impurities during preparative separations and can be adapted for pharmacokinetic studies .

Environmental Assessment

The compound has been included in ecological assessments due to its persistence and potential toxicity to non-human organisms. Health Canada’s screening assessment identified it as a high priority for ecological risk evaluation. Although it was not flagged for high risk to human health, its environmental impact necessitates further study .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds Analyzed:

Ethyl 4,4,4-Trifluorocrotonate (C₆H₇F₃O₂, 180.11 g/mol, CAS 24490-03-7): Replaces the phenyl group with an ethyl ester. Used as a fluorinated building block in agrochemical intermediates .

3-(Trifluoromethyl)crotonic Acid (C₅H₅F₃O₂, 154.09 g/mol, CAS 69056-67-3):

  • Simpler structure without the phenyl substituent.
  • Exhibits lower molecular weight and higher acidity (pKa ~2.5) due to the electron-withdrawing trifluoromethyl group.
  • Applied in peptide synthesis and coordination chemistry .

Ethyl 3-Amino-4,4,4-trifluorocrotonate (C₆H₈F₃NO₂, 183.13 g/mol, CAS 372-29-2): Features an amino group at the β-position, enabling nucleophilic reactivity. Used in heterocyclic synthesis, particularly for fluorinated pyridines and imidazoles .

4,4,4-Trifluoro-3-[3-(Trifluoromethyl)phenyl]-(E)-crotonic Acid (C₁₂H₈F₆O₂, 298.16 g/mol):

  • Structural isomer with the trifluoromethylphenyl group at the meta position.
  • Altered steric effects reduce crystallinity compared to the para-substituted analog .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) LogP
Target Compound C₁₂H₈F₆O₂ 298.16 >250 (decomp.) 141–143 3.8
Ethyl 4,4,4-Trifluorocrotonate C₆H₇F₃O₂ 180.11 145–147 - 2.1
3-(Trifluoromethyl)crotonic Acid C₅H₅F₃O₂ 154.09 220–225 65–68 1.6
Ethyl 3-Amino-4,4,4-trifluorocrotonate C₆H₈F₃NO₂ 183.13 210–215 32–35 0.9

Notes:

  • The target compound’s higher melting point (141–143°C) reflects enhanced crystallinity from the para-substituted trifluoromethylphenyl group.
  • Lower LogP values in amino/ester derivatives indicate increased polarity, impacting solubility in organic solvents.

Biological Activity

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is a fluorinated organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H6F6O2
  • Molecular Weight : 284.15 g/mol
  • CAS Number : 115665-92-4
  • Structure : The compound features a crotonic acid backbone with trifluoromethyl substitutions that enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on enzyme inhibition and potential cytotoxicity. Key findings include:

  • Enzyme Inhibition : The compound has shown inhibitory effects against several enzymes such as cholinesterases and cyclooxygenases. For instance, studies have reported IC50 values indicating moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The presence of trifluoromethyl groups contributes to its antioxidant properties, allowing it to scavenge free radicals effectively . This property is vital for protecting cells from oxidative stress.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various derivatives of trifluoromethyl compounds on cholinesterases. The results indicated that compounds with a trifluoromethyl group exhibited enhanced binding affinity due to strong electron-withdrawing effects, leading to increased biological activity .

CompoundAChE IC50 (μM)BChE IC50 (μM)
4-Trifluoromethylphenyl derivative10.47.7
4-Chlorophenyl derivative5.49.9

Cytotoxicity Assessments

The cytotoxic effects of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid were tested on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The compound demonstrated moderate cytotoxicity, suggesting potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Molecular Interactions : The trifluoromethyl groups facilitate pi-pi stacking interactions with aromatic amino acids in enzyme active sites, enhancing binding affinity and inhibition rates .
  • Electrophilic Nature : The electron-withdrawing nature of the trifluoromethyl groups may promote reactivity towards nucleophiles in biological systems, potentially leading to modified signaling pathways associated with cell growth and apoptosis .

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